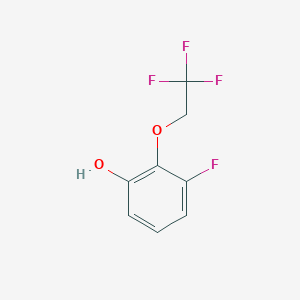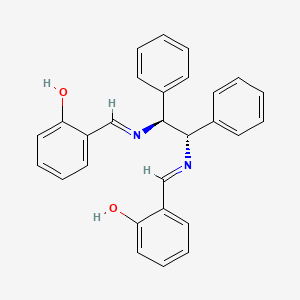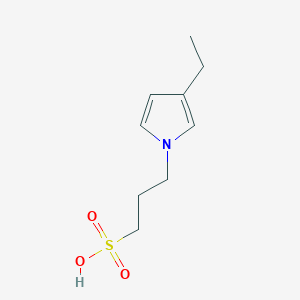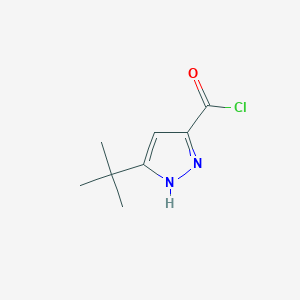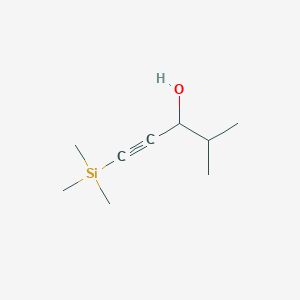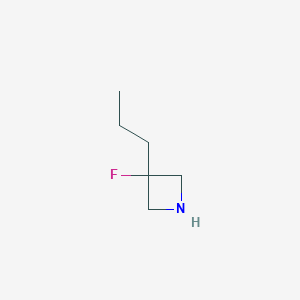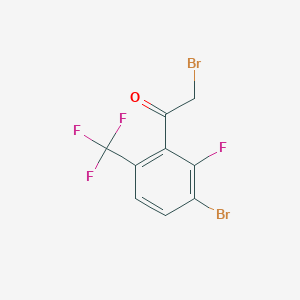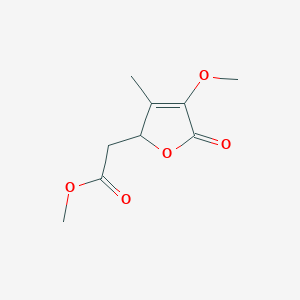
Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate is an organic compound with a complex structure that includes a furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate typically involves the esterification of the corresponding acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction time. The use of continuous flow reactors and advanced purification techniques can also enhance the production efficiency.
化学反应分析
Types of Reactions
Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial applications.
作用机制
The mechanism by which Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)propanoate
- Ethyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate
Uniqueness
Methyl 2-(4-methoxy-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its furan ring and ester functional group make it a versatile intermediate in organic synthesis.
属性
分子式 |
C9H12O5 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC 名称 |
methyl 2-(4-methoxy-3-methyl-5-oxo-2H-furan-2-yl)acetate |
InChI |
InChI=1S/C9H12O5/c1-5-6(4-7(10)12-2)14-9(11)8(5)13-3/h6H,4H2,1-3H3 |
InChI 键 |
OPANUDBJFCIYGM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC1CC(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
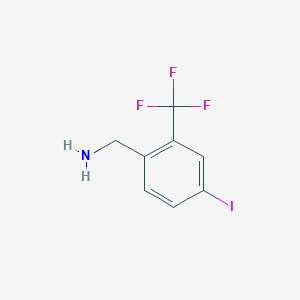
![(3E,7E)-3,7-bis[6-bromo-5,7-difluoro-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15203491.png)
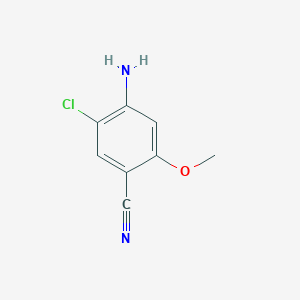
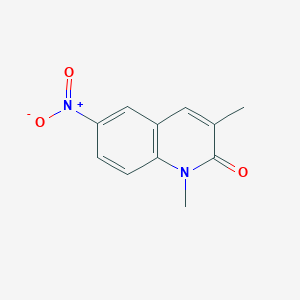
![2-Chloro-5,8,9,10-tetrahydrocyclohepta[b]indole](/img/structure/B15203504.png)
